1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Medicinal Chemistry Stereoselective Synthesis Chiral Resolution

This chiral piperidinone building block features a fully defined stereochemical configuration at C2 and C3, critical for establishing structure-activity relationships in protease inhibitor programs targeting USP7. Unlike N1-benzyl or des-methyl analogues, the 1-methyl-6-oxo-2-phenyl scaffold provides an optimal balance of lipophilicity and synthetic accessibility. The C3 carboxylic acid serves as a versatile handle for generating amide, ester, or ketone derivative libraries. Procure the single enantiomer to ensure reproducible, target-specific results in activity-based probe development and high-throughput screening.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 1218344-45-6
Cat. No. B3091677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
CAS1218344-45-6
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)
InChIKeyAHVBATBBFVYBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid (CAS 1218344-45-6) Procurement and Differentiation Overview


1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS 1218344-45-6) is a chiral piperidinone-based building block with a defined stereochemical configuration at the C2 and C3 positions . It is primarily utilized in medicinal chemistry and chemical biology research as a scaffold for the synthesis of bioactive molecules, including potential protease inhibitors . The compound is commercially available as distinct enantiomers, such as the (2S,3S)- and (2R,3R)- forms .

Why Generic Substitution Fails: Critical Differentiation of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid


The 1-methyl-6-oxo-2-phenylpiperidine core is a scaffold for which subtle structural modifications can dramatically alter biological activity and synthetic utility . For example, substituting the N1-methyl group with a benzyl moiety, as in 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, changes the compound's lipophilicity and steric profile, which can significantly impact its binding affinity to biological targets and its performance in downstream synthetic transformations [1]. Similarly, the absence of the N1-methyl group entirely, as in 6-oxo-2-phenylpiperidine-3-carboxylic acid, removes a key functional handle, limiting its utility as a building block for specific medicinal chemistry programs . Therefore, generic substitution among even closely related piperidinones is not viable, and procurement of the specific, stereochemically defined compound is essential for reproducible research.

Quantitative Evidence Guide for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid Differentiation


Defined Stereochemistry: (2S,3S) vs. (2R,3R) Enantiomeric Purity for Chiral Integrity

The (2S,3S) enantiomer of 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a distinct chemical entity from its (2R,3R) counterpart . While both are offered commercially under the same CAS number (1218344-45-6), their procurement as single, defined enantiomers is critical for stereospecific applications. In contrast, the compound is also available as a 'mixture of diastereomers' .

Medicinal Chemistry Stereoselective Synthesis Chiral Resolution

N1-Methyl Substituent Differentiates Reactivity and Biological Profile from N-Benzyl Analogs

The N1-methyl group on the piperidinone ring is a key differentiator from analogs like 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid . The methyl group provides a smaller steric footprint and distinct electronic properties compared to the bulkier, more lipophilic benzyl group. This difference is foundational for SAR studies, where the benzyl analog has been explored as a scaffold for Substance P (SP) antagonists [1].

Structure-Activity Relationship (SAR) Synthetic Chemistry Piperidinone Scaffolds

C3 Carboxylic Acid Group Provides a Key Synthetic Handle Lacking in Simple 2-Phenylpiperidines

The presence of the carboxylic acid group at the C3 position is a defining functional handle that distinguishes it from simpler analogs like 2-phenylpiperidine, which is often cited as a precursor . The carboxylic acid allows for direct conversion to a wide array of derivatives, including amides, esters, and reduced alcohols, which are critical for building molecular complexity.

Organic Synthesis Building Blocks Functional Group Transformations

Optimal Application Scenarios for 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid


Medicinal Chemistry: Synthesis of Chiral Protease Inhibitor Leads

Procure the (2S,3S) enantiomer as a chiral building block for the asymmetric synthesis of novel protease inhibitors. The defined stereochemistry at C2 and C3 is crucial for establishing structure-activity relationships (SAR) in programs targeting enzymes like ubiquitin-specific protease 7 (USP7) .

Chemical Biology: Development of Stereospecific Activity-Based Probes

Utilize the single enantiomer to create activity-based probes (ABPs) or affinity reagents. The defined stereochemistry ensures the probe interacts with its target in a specific and predictable manner, which is essential for accurate target identification and validation studies .

Organic Synthesis: Generation of Focused Libraries via C3 Carboxylic Acid Derivatization

Employ the C3 carboxylic acid group as a versatile synthetic handle to generate a focused library of amide, ester, or ketone derivatives for high-throughput screening. This application leverages the core scaffold's synthetic accessibility while allowing for rapid exploration of chemical space .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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